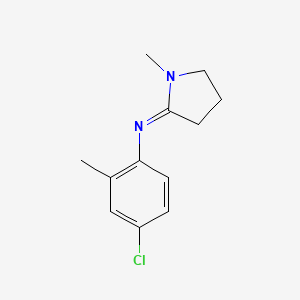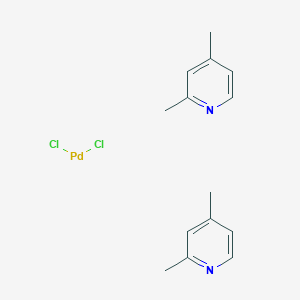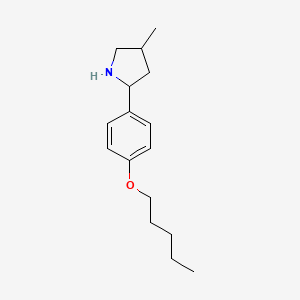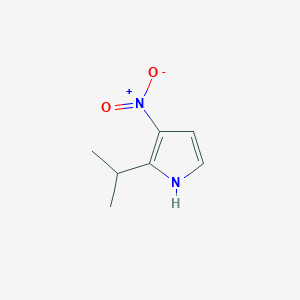![molecular formula C10H6N2O4 B12888854 2-(Carboxy(hydroxy)methyl)-4-cyanobenzo[d]oxazole](/img/structure/B12888854.png)
2-(Carboxy(hydroxy)methyl)-4-cyanobenzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Carboxy(hydroxy)methyl)-4-cyanobenzo[d]oxazole is a heterocyclic compound belonging to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications . This compound features a benzoxazole core with a carboxy(hydroxy)methyl and a cyano group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-4-cyanobenzo[d]oxazole typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method includes using methyl cyanide or DMSO as solvents, with K₂CO₃ as a base and TBHP (tert-butyl-hydroperoxide) as an oxidant. The reaction is carried out under argon atmosphere with blue LED radiation for 24 hours, yielding the desired benzoxazole derivatives .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic systems such as nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance the efficiency and yield of the reactions. These methods are designed to be scalable and environmentally friendly, aligning with green chemistry principles .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Carboxy(hydroxy)methyl)-4-cyanobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide (MnO₂) to form oxazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: MnO₂, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), and bromotrichloromethane are commonly used oxidizing agents.
Reduction: LiAlH₄ and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Reagents like N-bromosuccinimide (NBS) and various nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
2-(Carboxy(hydroxy)methyl)-4-cyanobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-4-cyanobenzo[d]oxazole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes through non-covalent interactions, leading to its biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and the derivatives used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazoles: Compounds with a similar oxazole ring structure, such as 2-methyl-4-nitrooxazole.
Isoxazoles: Heterocyclic compounds with an isoxazole ring, like 3,5-dimethylisoxazole.
Thiazoles: Compounds containing a thiazole ring, such as 2-aminothiazole.
Uniqueness
2-(Carboxy(hydroxy)methyl)-4-cyanobenzo[d]oxazole is unique due to its specific functional groups, which provide distinct reactivity and biological activity compared to other similar compounds. The presence of both carboxy(hydroxy)methyl and cyano groups allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C10H6N2O4 |
|---|---|
Molekulargewicht |
218.17 g/mol |
IUPAC-Name |
2-(4-cyano-1,3-benzoxazol-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H6N2O4/c11-4-5-2-1-3-6-7(5)12-9(16-6)8(13)10(14)15/h1-3,8,13H,(H,14,15) |
InChI-Schlüssel |
KJYMIFZSBCRDJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(C(=O)O)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




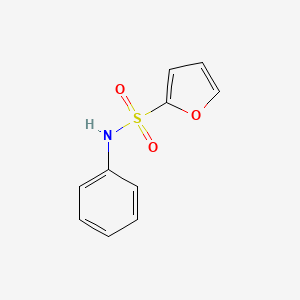

![2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12888787.png)


![4-(Difluoromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12888795.png)


